2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine
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Overview
Description
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-(m-tolyl)quinoline-4-carbaldehyde with 3-(pyrrolidin-1-yl)propylamine under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets such as enzymes and receptors.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
2-(m-Tolyl)quinoline: A closely related compound with similar structural features.
Pyrrolidine: A common structural motif in many bioactive compounds.
Uniqueness
N-(3-(Pyrrolidin-1-yl)propyl)-2-(m-tolyl)quinolin-4-amine is unique due to the presence of both the quinoline and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine, also known by its CAS number 918970-07-7, is a synthetic organic compound belonging to the class of quinoline derivatives. Its unique structure combines both quinoline and pyrrolidine moieties, which are known for their diverse biological activities. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C23H27N3, with a molecular weight of 345.481 g/mol. The compound's structure can be characterized by the following properties:
Property | Value |
---|---|
CAS Number | 918970-07-7 |
Molecular Formula | C23H27N3 |
Molecular Weight | 345.481 g/mol |
LogP | 4.4678 |
PSA (Polar Surface Area) | 31.39 Ų |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in multiple signaling pathways. The presence of the pyrrolidine ring is particularly noteworthy as it may enhance the compound's ability to penetrate biological membranes and interact with intracellular targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
A comparative study indicated that related pyrrolidine derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens . This suggests that the compound could serve as a potential lead in developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound may also exhibit antifungal activity. Similar quinoline derivatives have shown effectiveness against Candida albicans and other fungal strains, with MIC values reported between 16.69 to 78.23 µM . The structure-function relationship indicates that modifications in the phenyl or pyrrolidine substituents can significantly influence antifungal potency.
Case Studies
Several research studies have investigated the biological activity of quinoline derivatives:
- Study on Antibacterial Activity : A study published in MDPI evaluated various pyrrolidine derivatives for their antibacterial properties. The results indicated that compounds with similar structural features to this compound showed promising antibacterial effects against Gram-positive and Gram-negative bacteria .
- Antifungal Evaluation : Another study assessed the antifungal activity of quinoline derivatives against Candida species, revealing that modifications in the side chains could enhance antifungal efficacy . This aligns with findings that suggest structural variations can lead to improved bioactivity.
Properties
CAS No. |
918970-07-7 |
---|---|
Molecular Formula |
C23H27N3 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-(3-pyrrolidin-1-ylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C23H27N3/c1-18-8-6-9-19(16-18)22-17-23(20-10-2-3-11-21(20)25-22)24-12-7-15-26-13-4-5-14-26/h2-3,6,8-11,16-17H,4-5,7,12-15H2,1H3,(H,24,25) |
InChI Key |
GHEVAISADFBZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCC4 |
Origin of Product |
United States |
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